3-Methoxy-1-propan-2-ylpyrazol-4-amine;dihydrochloride

Description

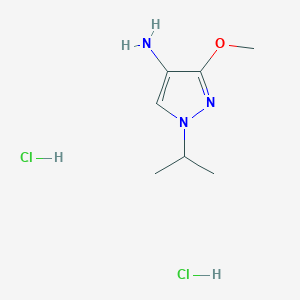

3-Methoxy-1-propan-2-ylpyrazol-4-amine;dihydrochloride is a pyrazole-derived compound featuring a methoxy group at position 3, an isopropyl (propan-2-yl) group at position 1, and an amine group at position 4, with two hydrochloride counterions enhancing its solubility. Pyrazole derivatives are widely studied for their bioactivity, including analgesic, antimicrobial, and anticancer properties, with hydrochlorides often improving bioavailability .

Properties

IUPAC Name |

3-methoxy-1-propan-2-ylpyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O.2ClH/c1-5(2)10-4-6(8)7(9-10)11-3;;/h4-5H,8H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDGNBNJHJOROU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C(=N1)OC)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-propan-2-ylpyrazol-4-amine;dihydrochloride involves several steps, including the formation of the pyrazole ring and subsequent functionalization. The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as hydrazine, acetone, and methanol under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-propan-2-ylpyrazol-4-amine;dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted pyrazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methoxy-1-propan-2-ylpyrazol-4-amine;dihydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its mechanism of action involves interaction with sodium channels in nerve cells, blocking them to prevent nerve impulse transmission, leading to localized anesthesia by targeting molecular pathways involved in pain perception and nerve signal transmission.

Scientific Research Applications

Chemistry

- This compound serves as a reagent in organic synthesis and catalysis studies. It can undergo oxidation, reduction, and substitution reactions to form various substituted pyrazoles, amine derivatives, and oxides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

- It is utilized as a building block for synthesizing more complex heterocyclic compounds.

Biology

- This compound is employed in studies involving enzyme inhibition and protein interactions.

- It is also studied for its potential biological activities, including antimicrobial and anticancer properties. Research suggests that pyrazole derivatives, including this compound, may have anti-inflammatory, antimicrobial, and anticancer activities, potentially modulating enzyme activities involved in inflammatory pathways.

Medicine

- This compound is utilized as a local anesthetic in various medical procedures and pain management.

- Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry

- The compound is applied in the development of new materials and chemical processes.

- It is also used as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methoxy-1-propan-2-ylpyrazol-4-amine;dihydrochloride involves its interaction with sodium channels in nerve cells. By blocking these channels, it prevents the initiation and transmission of nerve impulses, leading to localized anesthesia. This compound targets specific molecular pathways involved in pain perception and nerve signal transmission .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural homology with several pyrazole- and heterocyclic-based hydrochlorides. Key comparisons include:

Table 1: Structural Features of Comparable Pyrazole Derivatives

Key Observations :

- Substituent Diversity: The target compound’s methoxy group at position 3 distinguishes it from analogs with bulkier aromatic (e.g., 4-methoxyphenoxy in ) or aliphatic substituents (e.g., difluoromethyl in ).

- Amine Position : All compounds feature an amine at position 4, a common site for hydrogen bonding in drug-receptor interactions .

- Hydrochloride Salts: Dihydrochloride forms (vs. mono-hydrochlorides) enhance aqueous solubility, critical for pharmacokinetics .

Physicochemical Properties

Hydrochloride salts generally improve solubility and stability. While experimental data for the target compound is absent, inferences can be drawn from analogs:

Table 2: Estimated Physicochemical Properties

Notes:

- The dihydrochloride form of the target compound likely exceeds the solubility of mono-hydrochloride analogs like .

- Methoxy groups balance lipophilicity, favoring blood-brain barrier penetration for CNS targets .

Biological Activity

3-Methoxy-1-propan-2-ylpyrazol-4-amine; dihydrochloride is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- IUPAC Name : 3-Methoxy-1-propan-2-ylpyrazol-4-amine; dihydrochloride

- Molecular Formula : C₇H₁₄Cl₂N₄O

- Molecular Weight : 215.12 g/mol

The biological activity of 3-Methoxy-1-propan-2-ylpyrazol-4-amine is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that pyrazole derivatives can act as inhibitors of key enzymes and receptors involved in various physiological processes. For instance, studies have shown that certain pyrazole compounds exhibit inhibitory activity against monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters .

Antimicrobial Activity

Research has demonstrated that 3-Methoxy-1-propan-2-ylpyrazol-4-amine exhibits significant antimicrobial properties. In vitro studies indicate effectiveness against both Gram-positive and Gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In studies involving various cancer cell lines, it has shown promising results in inhibiting cell proliferation and inducing apoptosis. For example, one study reported an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory properties of 3-Methoxy-1-propan-2-ylpyrazol-4-amine. It has been shown to reduce edema in animal models, suggesting its potential utility in treating inflammatory conditions. The compound's mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response .

Research Findings and Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.